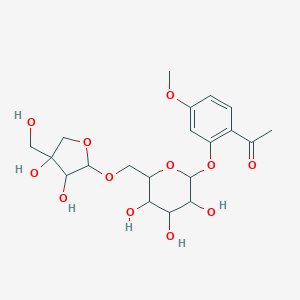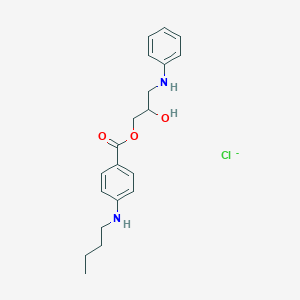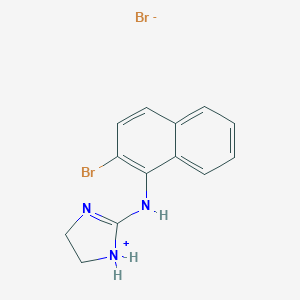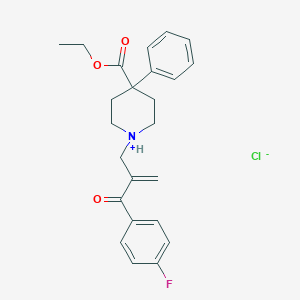![molecular formula C37H44O17 B217282 4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline CAS No. 19716-21-3](/img/structure/B217282.png)
4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline is a complex organic compound characterized by its quinoline and aniline moieties. This compound is known for its unique structural features, which include a quinoline ring substituted with dimethyl groups and an ethenyl linkage to a dimethylaniline group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.
Substitution with Dimethyl Groups: The quinoline ring is then substituted with dimethyl groups at specific positions using Friedel-Crafts alkylation.
Ethenyl Linkage Formation: The ethenyl linkage is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl group.
Attachment of the Dimethylaniline Group: Finally, the dimethylaniline group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In studies involving the interaction of quinoline derivatives with biological macromolecules.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the aniline group can interact with proteins, altering their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-2-(5,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline: Similar structure but with different substitution pattern on the quinoline ring.
4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-diethylaniline: Similar structure but with ethyl groups instead of methyl groups on the aniline moiety.
Uniqueness
4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of both quinoline and aniline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-15-13-16(2)21-20(14-15)18(11-12-22-21)8-5-17-6-9-19(10-7-17)23(3)4/h5-14H,1-4H3/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYYZVZCOADBR-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)C=CC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)/C=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-21-3 |
Source


|
| Record name | Quinoline,8-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE](/img/structure/B217218.png)



![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)






